molecular formula C19H18O2S B2504087 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione CAS No. 129414-79-5

6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione

Cat. No. B2504087
M. Wt: 310.41
InChI Key: FRYYVUHSJVKRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione” belongs to the class of chromenes . Chromenes are a type of oxygen-containing heterocycles and act as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular formula of this compound is C19H18O2S . It contains a chromene ring, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .

Scientific Research Applications

  • Inhibitory Activities on Neutrophil Pro-Inflammatory Responses:

    • Derivatives of 4H-chromen-4-one, similar to 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione, have been found to inhibit superoxide anion generation by human neutrophils. This suggests potential anti-inflammatory applications (Wang et al., 2018).
  • Antimicrobial Properties:

    • Research has demonstrated the antimicrobial activity of substituted Benzopyranone derivatives, which are chemically related to the compound . This implies potential use in combating microbial infections (Gomaa & Arabia, 2013).
  • Synthesis and Chemical Behavior:

    • Studies on chromene derivatives, including those structurally similar to 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione, have contributed to our understanding of their synthesis and chemical behavior, which is crucial for developing new compounds with specific properties (Mahmoud et al., 2009).
  • Ionic Liquid-Promoted Synthesis and Enzyme Assay:

    • The synthesis of novel chromene-pyrimidine coupled derivatives and their antimicrobial analysis have been reported. This research is indicative of the compound's potential in drug discovery and development (Tiwari et al., 2018).
  • Eco-Friendly Synthesis Techniques:

    • Advances in synthesizing chromene derivatives using eco-friendly methods have been explored, which is essential for sustainable chemical manufacturing (Mansoor et al., 2015).

properties

IUPAC Name

6-ethyl-7-methoxy-2-methyl-3-phenylchromene-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2S/c1-4-13-10-15-17(11-16(13)20-3)21-12(2)18(19(15)22)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYYVUHSJVKRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=S)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromene-4-thione

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